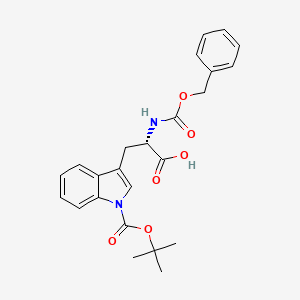
Z-Trp(boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Z-Trp(boc)-OH is a derivative of the amino acid tryptophan. It is used in peptide synthesis and serves as a protected form of tryptophan. The “Z” stands for the carboxybenzyl group, which protects the amino group, while “boc” stands for the tert-butyloxycarbonyl group, which protects the carboxyl group. This dual protection allows for selective deprotection and manipulation during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of tryptophan is protected using the carboxybenzyl group. This is typically achieved by reacting tryptophan with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyloxycarbonyl group. This is done by reacting the carboxybenzyl-protected tryptophan with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of Z-Trp(boc)-OH involves large-scale synthesis using the above-mentioned protection steps. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The carboxybenzyl group can be removed using catalytic hydrogenation, while the tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Z-Trp(boc)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Catalytic Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas are used to remove the carboxybenzyl group.
Strong Acids: Trifluoroacetic acid is used to remove the tert-butyloxycarbonyl group.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide is used for peptide bond formation.
Major Products:
Deprotected Tryptophan: Removal of the protecting groups yields free tryptophan.
Peptides: Coupling reactions yield peptides with tryptophan residues.
科学的研究の応用
Chemistry:
Peptide Synthesis: Z-Trp(boc)-OH is widely used in the synthesis of peptides, allowing for selective protection and deprotection of functional groups.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用機序
Mechanism: The protective groups in Z-Trp(boc)-OH prevent unwanted reactions during peptide synthesis. The carboxybenzyl group protects the amino group from reacting, while the tert-butyloxycarbonyl group protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled peptide bond formation.
Molecular Targets and Pathways:
Amino Group Protection: The carboxybenzyl group prevents the amino group from participating in reactions until it is selectively removed.
Carboxyl Group Protection: The tert-butyloxycarbonyl group prevents the carboxyl group from reacting until it is selectively removed.
類似化合物との比較
Z-Gly(boc)-OH: A protected form of glycine with similar protective groups.
Z-Ala(boc)-OH: A protected form of alanine with similar protective groups.
Fmoc-Trp(boc)-OH: A protected form of tryptophan with the fluorenylmethyloxycarbonyl group instead of the carboxybenzyl group.
Uniqueness:
Selective Protection: Z-Trp(boc)-OH offers selective protection of both the amino and carboxyl groups, allowing for precise control during peptide synthesis.
Versatility: It can be used in various peptide synthesis protocols, making it a versatile tool in chemical and biological research.
特性
分子式 |
C24H26N2O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1 |
InChIキー |
JCSZSNGHUWGACF-IBGZPJMESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



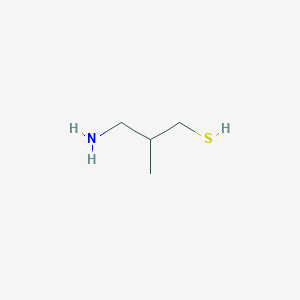

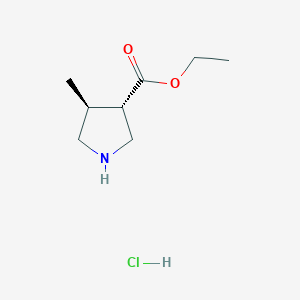
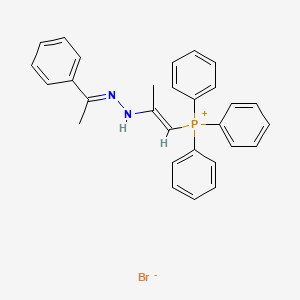
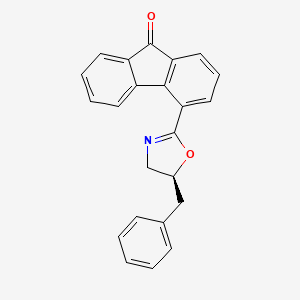
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
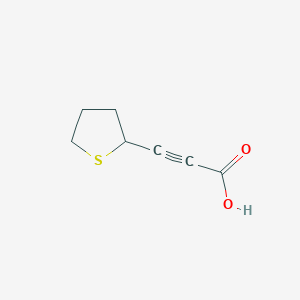
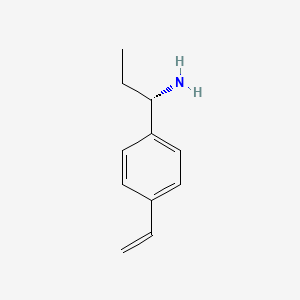
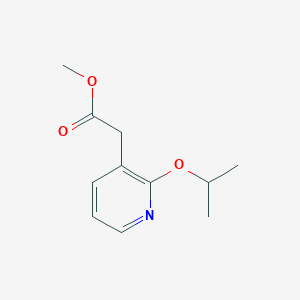
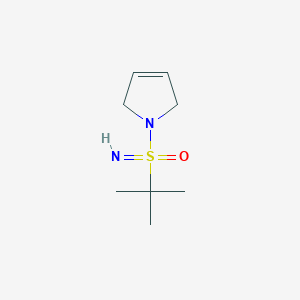
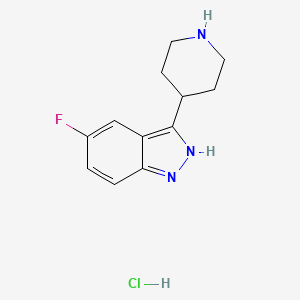
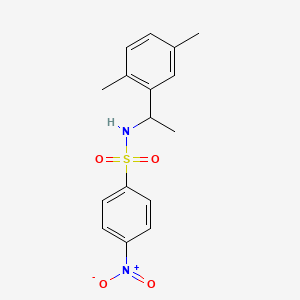
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
